molecular formula C11H11BrN2O3 B13051886 Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate

Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate

Cat. No.: B13051886
M. Wt: 299.12 g/mol
InChI Key: MTQBEBHQFKMHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate (CAS: 1816253-32-3) is a brominated imidazopyridine derivative with the molecular formula C₁₁H₁₁BrN₂O₃ and a molecular weight of 299.12 g/mol . Its structure features a fused imidazo[1,5-a]pyridine core substituted with a bromine atom at position 6, a methyl group at position 1, and a 3-oxo group.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-a]pyridin-2-yl)acetate

InChI

InChI=1S/C11H11BrN2O3/c1-7-9-4-3-8(12)5-14(9)11(16)13(7)6-10(15)17-2/h3-5H,6H2,1-2H3

InChI Key

MTQBEBHQFKMHEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CN2C(=O)N1CC(=O)OC)Br

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromoacetamide Intermediates

The synthesis begins with the acylation of amines using 2-bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically performed in anhydrous dichloromethane at 0 °C under nitrogen atmosphere to avoid moisture and side reactions. The mixture is stirred at room temperature for 1 to 24 hours until completion, followed by concentration under reduced pressure to isolate the bromoacetamide intermediate.

Step Reagents and Conditions Notes
Acylation 2-Bromoacetyl bromide (1.0 equiv), amine (0.83 equiv), triethylamine (1.0 equiv), dichloromethane, 0 °C to rt, N2 atmosphere Reaction time 1–24 h; moisture sensitive

Alkylation of Imidazo[1,5-a]pyridine Core

Alkylation is conducted on the imidazopyrazinone or imidazo carboxamide core using halide intermediates. Two common bases are employed: cesium carbonate or potassium carbonate in dry dimethylformamide (DMF). The alkylating agents are typically benzyl bromides or bromoacetaldehyde diethyl acetal derivatives.

  • Alkylation can be performed at room temperature or under microwave irradiation at 80–150 °C to accelerate the reaction.
  • Sodium hydride (60%) is also used in some protocols for deprotonation before alkylation.
Step Reagents and Conditions Notes
Alkylation Imidazopyrazinone (1 equiv), Cs2CO3 or K2CO3 (3 equiv), benzyl bromide (1.2–1.5 equiv), DMF, rt or microwave (80–150 °C) Microwave reduces reaction time to <1 h
Alternative Imidazopyrazinone (1 equiv), 60% NaH (1.5 equiv), benzyl bromide (1.2–1.5 equiv), DMF, 0 °C to rt Overnight stirring under nitrogen

Ring Closure to Form Imidazo[1,5-a]pyridin-2(3H)-yl Core

The cyclization step involves acid-mediated ring closure of the alkylated intermediate. This is typically performed in 1,4-dioxane with 2 M aqueous hydrochloric acid under microwave irradiation at 120 °C for 20 minutes. This step converts the open-chain intermediates into the bicyclic imidazo[1,5-a]pyridin-2(3H)-yl structure.

Step Reagents and Conditions Notes
Cyclization Alkylated intermediate (1 equiv), 1,4-dioxane, 2 M HCl (aq), microwave, 120 °C, 20 min Rapid cyclization, high yield

Alternative Suzuki Coupling for Side-Chain Modification

In cases where biaryl substituents are introduced, Suzuki coupling reactions are employed. This involves the palladium-catalyzed cross-coupling of brominated aldehydes with boronic acids in a THF-water mixture with potassium carbonate as base, typically heated at 80 °C for 18 hours.

Step Reagents and Conditions Notes
Suzuki Coupling 4-Bromobenzaldehyde or bromonicotinaldehyde (1 equiv), boronic acid (1.1 equiv), Pd(PPh3)4 (0.08 equiv), K2CO3 (3 equiv), THF/H2O, 80 °C, 18 h Purification by silica chromatography
  • Alkylation yields range from 42% to 75% after purification.
  • Cyclization yields vary between 13% and 83%, depending on the substrate and conditions.
  • Suzuki coupling products are obtained in good yields with high purity after chromatographic purification.
  • Microwave-assisted reactions significantly reduce reaction times and improve product purity.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Acylation to form bromoacetamide 2-Bromoacetyl bromide, amine, Et3N, DCM 0 °C to rt 1–24 h Not specified Moisture sensitive
Alkylation Imidazopyrazinone, Cs2CO3/K2CO3, benzyl bromide, DMF rt or 80–150 °C (microwave) <1 h (microwave) or overnight 42–75 Microwave accelerates reaction
Cyclization Alkylated intermediate, 2 M HCl, 1,4-dioxane 120 °C (microwave) 20 min 13–83 Rapid ring closure
Suzuki Coupling Brominated aldehyde, boronic acid, Pd catalyst, K2CO3, THF/H2O 80 °C 18 h Good yields For biaryl side chains
  • Microwave irradiation is a key advancement, reducing reaction times from hours to minutes while maintaining or improving yields.
  • Choice of base (Cs2CO3, K2CO3, or NaH) influences product purity and isomer ratios.
  • Halide intermediates such as bromides are unstable and used immediately after preparation to avoid decomposition.
  • Acid-mediated cyclization under microwave conditions provides efficient formation of the bicyclic core.
  • Suzuki coupling enables structural diversification for SAR (structure-activity relationship) studies.

The preparation of methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-a]pyridin-2(3H)-yl)acetate involves a multi-step synthesis integrating acylation, alkylation, cyclization, and coupling reactions. Advances in microwave-assisted synthesis and careful choice of reagents and conditions allow for efficient production of this compound with moderate to high yields. These methods provide a robust platform for the synthesis of this compound and its analogs for further pharmacological investigation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate is C11H11BrN2O3C_{11}H_{11}BrN_2O_3, with a molecular weight of 299.12 g/mol. The compound features a brominated imidazopyridine structure, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that imidazo[1,5-a]pyridine derivatives can inhibit the growth of various bacterial strains. For instance, derivatives with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Potential

Several studies have investigated the anticancer properties of imidazo[1,5-a]pyridine derivatives. The presence of the imidazole ring in this compound is hypothesized to contribute to its ability to induce apoptosis in cancer cells. Preliminary data suggest that this compound may inhibit specific cancer cell lines, making it a candidate for further investigation in cancer therapy .

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor. Research indicates that certain imidazo[1,5-a]pyridine derivatives can act as inhibitors for enzymes involved in critical biological pathways. For example, studies have identified these compounds as potential inhibitors of kinases and phosphodiesterases, which play roles in signal transduction and cellular regulation .

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects. Compounds with similar structures have been found to protect neuronal cells from oxidative stress and apoptosis, indicating a potential application in treating neurodegenerative diseases .

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions involving imidazole derivatives and acetylating agents. Notably, methods utilizing microwave-assisted synthesis have been reported to enhance yield and reduce reaction time .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus strains using related compounds .
Study 2Anticancer PotentialShowed that similar derivatives induced apoptosis in breast cancer cell lines .
Study 3NeuroprotectionFound that compounds with the imidazole ring protected neuronal cells from oxidative damage .

Mechanism of Action

The mechanism of action for Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate

  • Molecular Formula : C₁₉H₂₀N₂O₂
  • Molecular Weight : 308.37 g/mol
  • Key Features: Shares the imidazopyridine core but differs in substituents: a methyl group at position 6 and a p-tolyl group at position 2 instead of bromine and 3-oxo groups. The ethyl ester group may confer slightly higher lipophilicity than the methyl ester in the target compound .

Methyl 3-(6-Bromo-2-chloropyridin-3-yl)acrylate

  • Molecular Formula: C₉H₇BrClNO₂
  • Molecular Weight : 276.51 g/mol
  • Key Features :
    • A pyridine derivative with bromine and chlorine substituents but lacks the fused imidazole ring.
    • The acrylate ester group introduces conjugation, which could enhance UV absorption properties compared to the target compound.
    • The presence of both bromine and chlorine may increase steric hindrance and reactivity in substitution reactions .

Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12)

  • Molecular Formula : C₂₇H₂₄N₄O₃
  • Molecular Weight : 452.5 g/mol
  • Key Features: A triazolopyrimidine derivative with a hydroxylphenyl group and ethyl ester. The larger molecular weight and extended aromatic system may reduce bioavailability .

3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (Compound 13)

  • Molecular Formula : C₁₈H₁₄N₄O₂
  • Molecular Weight : 319.12 g/mol
  • Key Features: Contains a triazolopyrimidinone core with a hydroxylphenyl substituent. The 5-oxo group enhances hydrogen-bonding capacity, similar to the 3-oxo group in the target compound. Lower molecular weight compared to Compound 12 may improve membrane permeability .

Structural and Functional Analysis

Substituent Effects

  • Bromine vs. In contrast, methyl and p-tolyl groups in similar compounds (e.g., ) donate electrons, altering reactivity patterns.
  • Ester Moieties : The methyl ester in the target compound is less bulky than the ethyl ester in Compound 12, which may influence hydrolysis rates and metabolic stability.

Hydrogen Bonding and Solubility

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Features
Target Compound C₁₁H₁₁BrN₂O₃ 299.12 Imidazo[1,5-a]pyridine 6-Bromo, 1-methyl, 3-oxo, methyl ester Strong electron-withdrawing bromine
Ethyl 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate C₁₉H₂₀N₂O₂ 308.37 Imidazo[1,2-a]pyridine 6-Methyl, 2-(p-tolyl), ethyl ester Increased lipophilicity
Methyl 3-(6-Bromo-2-chloropyridin-3-yl)acrylate C₉H₇BrClNO₂ 276.51 Pyridine 6-Bromo, 2-chloro, acrylate ester Conjugated double bond
Compound 12 C₂₇H₂₄N₄O₃ 452.5 Triazolo[4,3-a]pyrimidine 3-(2-Hydroxyphenyl), ethyl ester High molecular weight, hydroxyl group
Compound 13 C₁₈H₁₄N₄O₂ 319.12 Triazolo[4,3-a]pyrimidinone 3-(2-Hydroxyphenyl), 5-oxo Enhanced hydrogen bonding

Research Implications

The target compound’s bromine and 3-oxo groups make it a candidate for further functionalization via cross-coupling or nucleophilic substitution reactions. Comparative studies with analogs suggest that substituent choice significantly impacts electronic properties, solubility, and reactivity.

Biological Activity

Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and the implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H11_{11}BrN2_2O3_3, with a molecular weight of approximately 299.12 g/mol. The compound features a fused imidazo[1,5-A]pyridine structure characterized by the presence of a bromine atom at the 6-position and a methyl group at the 1-position, contributing to its distinct chemical properties and potential biological activities .

The proposed mechanism of action for compounds similar to this compound involves interaction with specific biological targets such as enzymes or receptors. The bromine atom enhances reactivity through nucleophilic substitution reactions, while the imidazo-pyridine core facilitates binding through hydrogen bonding and hydrophobic interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidazo-Pyridine Core : Starting from appropriate pyridine derivatives.
  • Bromination : Introducing the bromine atom at the desired position using brominating agents.
  • Esterification : Reacting the resulting acid with methanol to form the acetate ester.

This versatility in synthesis allows for further derivatization to enhance biological activity or optimize pharmacokinetic properties .

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated extensively:

  • Anticancer Studies : A study demonstrated that imidazo-pyridine derivatives significantly inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation.
  • Antimicrobial Activity : Another investigation revealed that similar compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

These findings suggest that this compound may possess comparable therapeutic potential .

Q & A

Basic: What are the common synthetic routes for Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate?

A prevalent method involves cyclocondensation of brominated imidazo[1,5-a]pyridine precursors with methyl 2-acetylsuccinate derivatives under acidic catalysis. For example, dimethyl 2-acetylsuccinate reacts with substituted aminopyrazoles or imidazole amines in refluxing xylene or toluene with p-toluenesulfonic acid (TsOH) as a catalyst. This approach yields the target compound via intramolecular cyclization, with yields ranging from 73% to 94% depending on reaction time, temperature, and stoichiometric ratios of reactants . Alternative routes may include methylation of intermediates using methyl iodide (as seen in bromo-imidazo[4,5-b]pyridine derivatives) under catalytic conditions .

Basic: How is the compound characterized structurally?

Structural characterization typically employs:

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., bromo, methyl, ester groups) and confirm regioselectivity.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br split) .
  • Elemental analysis : Confirms purity and stoichiometry .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. To address this:

  • Cross-validation : Compare crystallographic data (e.g., planarity of the imidazo-pyridine core) with NMR-derived coupling constants (JJ-values) to assess conformational flexibility .
  • Variable-temperature NMR : Detect equilibrium shifts in solution.
  • DFT calculations : Predict stable tautomers or conformers and overlay them with experimental data .
  • Alternative crystallization solvents : Polymorph screening can reveal solvent-dependent structural variations .

Advanced: What strategies optimize the compound’s antitumor activity through structural modification?

Structure-activity relationship (SAR) studies suggest:

  • Heterocyclic substitutions : Introducing pyrazolo[1,5-a]pyrimidine or thiadiazole moieties at the 6-bromo position enhances antiproliferative activity against HEPG2 cells (e.g., IC50_{50} values <5 µM) .
  • Ester group modulation : Replacing the methyl ester with bulkier alkyl groups (e.g., ethyl, tert-butyl) may improve membrane permeability or metabolic stability .
  • Metal coordination : Explore chelation with transition metals (e.g., Pd, Pt) to leverage DNA intercalation or kinase inhibition .

Advanced: What in silico methods predict the compound’s pharmacokinetics and target binding?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like DNA topoisomerases or kinases. For example, imidazo[1,5-a]pyridine derivatives show affinity for tubulin (-8.5 kcal/mol binding energy) .
  • ADME prediction : Tools like SwissADME or pkCSM estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 metabolism. Key parameters include LogP (~2.5–3.5) and polar surface area (~70 Ų) .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify critical residue interactions .

Advanced: How can crystallographic refinement improve accuracy in resolving hydrogen-bonding networks?

  • SHELXL refinement : Apply restraints for disordered atoms and anisotropic displacement parameters (ADPs) to model thermal motion accurately.
  • Hydrogen-bond analysis : Use Olex2 or Mercury to visualize dimers or chains (e.g., N–H···O=C interactions in imidazo-pyridinones) .
  • Twinned data handling : For challenging crystals, employ SHELXD/SHELXE pipelines to deconvolute overlapping reflections .

Advanced: How do reaction conditions impact synthetic yields in large-scale preparations?

  • Catalyst loading : TsOH concentrations >1 mol% reduce reaction times but may promote side reactions (e.g., ester hydrolysis).
  • Solvent selection : Xylene outperforms toluene in high-temperature reactions (135°C) by facilitating azeotropic water removal via Dean-Stark traps .
  • Scaling challenges : Aggressive stirring and controlled cooling prevent agglomeration during precipitation (e.g., hexane-induced crystallization) .

Advanced: What analytical techniques validate metabolic stability in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • CYP inhibition screening : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition potential.
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) identify electrophilic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.